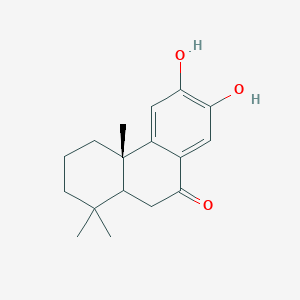

Nimbidiol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

113332-25-5 |

|---|---|

分子式 |

C17H22O3 |

分子量 |

274.35 g/mol |

IUPAC名 |

(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1 |

InChIキー |

JMBKXUYCBVKSSY-OMOCHNIRSA-N |

SMILES |

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |

異性体SMILES |

C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C |

正規SMILES |

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |

溶解性 |

not available |

製品の起源 |

United States |

Isolation, Extraction, and Chromatographic Purification of Nimbidiol

Natural Sources and Distribution of Nimbidiol

This compound has been identified in several plant species, with prominent sources including members of the Meliaceae and Celastraceae families.

This compound from Azadirachta indica (Neem)

Azadirachta indica, commonly known as Neem, is a well-known source of various bioactive compounds, including this compound. This compound has been isolated from different parts of the Neem tree. Research has specifically identified this compound in the root-bark and stem-bark of Azadirachta indica. sigmaaldrich.cntandfonline.comtandfonline.com Other parts of the Neem tree, such as the leaves and seeds, are known to contain other limonoids and triterpenoids like azadirachtin, nimbin (B191973), and nimbolide (B1678885), but this compound's presence is particularly noted in the root and stem bark. nih.govcirad.frinnovationaljournals.comunanijournal.com

This compound from Celastrus aculeatus Merr.

Another natural source of this compound is Celastrus aculeatus Merr., a plant used in traditional Chinese medicine. researchgate.netresearchgate.net this compound has been successfully isolated from the stem and root bark of Celastrus aculeatus. researchgate.netacademicjournals.org Its isolation from this species was reported relatively more recently compared to its identification in Neem. researchgate.netacademicjournals.org

Advanced Extraction Methodologies for this compound

The efficient recovery of this compound from plant material relies on appropriate extraction techniques. Both traditional and modern methods have been employed in this compound research.

Traditional Extraction Techniques in this compound Research

Traditional extraction methods often involve percolation or maceration of the plant material with suitable solvents. For instance, methanolic extracts of Azadirachta indica root and stem-bark have been used for the isolation of this compound. tandfonline.comtandfonline.com This process typically involves soaking the dried and milled plant material in methanol (B129727) for an extended period, followed by filtration and concentration of the extract under reduced pressure. tandfonline.comtandfonline.com Another traditional approach involves extracting air-dried root-bark with solvents like chloroform. tandfonline.com These methods, while effective, can sometimes be time-consuming and may require large volumes of solvent. rjpbcs.com

Chromatographic Purification Techniques for this compound

Chromatographic techniques are essential for the purification of this compound from crude plant extracts, enabling the separation of this compound from co-occurring compounds and matrix components. As mentioned earlier, silica (B1680970) gel column chromatography and preparative thick layer chromatography (TLC) have been employed for this purpose guidetopharmacology.org. These methods utilize the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (solvent system) to achieve separation.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the purification process, assess the purity of collected fractions, and quantify the amount of this compound.

High-Speed Counter-Current Chromatography (HSCCC) for this compound Isolation

High-Speed Counter-Current Chromatography (HSCCC), also referred to as Counter-Current Chromatography (CCC), is a liquid-liquid chromatographic technique that distinguishes itself by the absence of a solid support matrix. Separation in HSCCC is based solely on the partitioning of analytes between two immiscible liquid phases. One liquid phase is retained in the coil of the chromatography column by centrifugal force (stationary phase), while the other liquid phase is pumped through it (mobile phase).

HSCCC offers several advantages for the purification of natural products, including high sample loading capacity and low solvent consumption compared to some conventional chromatographic methods. This technique has been successfully applied to the isolation of this compound from the stem and root bark of Celastrus aculeatus.

In one study, HSCCC was used to isolate this compound following an initial clean-up step on a silica gel column. A two-phase solvent system composed of n-hexane–ethyl acetate (B1210297)–methanol–water in a ratio of 2.3:2:2:1.3 (v/v) was employed. The lower aqueous phase served as the mobile phase, and the upper organic phase was the stationary phase, with the separation performed in the reversed mode.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and purification of various compounds, including natural products like this compound mdpi.comchromtech.com. While direct application of analytical HPLC for large-scale purification might be limited, preparative HPLC can be employed to obtain higher quantities of purified compounds.

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase under high pressure chromtech.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and potentially modifiers like acetic acid) are crucial for achieving effective separation of this compound from other components in the extract google.com. The detection of this compound during HPLC separation can be achieved using detectors such as UV-Vis detectors, which measure the absorbance of compounds at specific wavelengths tandfonline.com.

Specific details regarding HPLC parameters solely for this compound purification are less extensively detailed in the provided search results compared to other chromatographic methods. However, HPLC is mentioned in the context of quantifying other related compounds from neem extracts and as a method for determining the purity of isolated compounds like nimbolide mdpi.comnih.gov. A patent describes HPLC fractionation using a preparative C18 column with an octadecylsilyl bonded-phase packing material, compatible with hydrophilic-hydrophobic mixed solvent systems like acetonitrile/acetic acid google.com. This suggests similar reversed-phase HPLC approaches could be applicable for this compound purification, leveraging differences in polarity and hydrophobicity.

Other Advanced Chromatographic Methods for this compound Separation

Beyond conventional column chromatography, other advanced chromatographic techniques have been utilized or show potential for the efficient separation and purification of this compound.

Preparative Thin-Layer Chromatography (PTLC) has been reported for the purification of this compound. In one method, after initial extraction and charcoal column chromatography, a hexane-soluble fraction was subjected to PTLC using a solvent system of CHCl₃-MeOH (97:3) tandfonline.com. This technique utilizes a stationary phase coated on a flat plate, and separation occurs as the mobile phase moves up the plate by capillary action chromtech.com. PTLC allows for the separation of compounds on a larger scale compared to analytical TLC.

High-Speed Counter-Current Chromatography (HSCCC) is another advanced technique that has been successfully applied to the isolation and purification of terpenoids, including this compound, from plant sources like Celastrus aculeatus academicjournals.org. HSCCC is a liquid-liquid chromatography technique that does not use a solid support matrix, reducing irreversible adsorption and sample loss academicjournals.org. In a study, HSCCC was used with a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (2.3:2:2:1.3, v/v) to isolate this compound with a reported purity of 95.0% as determined by HPLC academicjournals.org. This method demonstrated the ability to isolate this compound in a relatively short time frame academicjournals.org.

Silica gel column chromatography is a common method used in the initial purification stages. After extraction, the crude extract or a fraction thereof can be subjected to silica gel column chromatography, eluting with solvent systems of increasing polarity to separate compounds tandfonline.com. For instance, a petrol-EtOAc (5:1) fraction from silica gel column chromatography of Azadirachta indica root-bark extract was reported to contain this compound, which was further purified by repeated chromatography tandfonline.com.

The choice of chromatographic method depends on factors such as the complexity of the crude extract, the desired purity of the final product, and the scale of purification required. Advanced techniques like HSCCC and preparative HPLC offer advantages in terms of efficiency and purity for isolating compounds like this compound.

Data Tables

While detailed quantitative data specifically on this compound purification yields or chromatographic parameters suitable for comprehensive data tables across different methods were not consistently available across the search results, the following table summarizes some reported isolation and purification details:

| Source Material | Extraction Solvent | Initial Purification Steps | Chromatographic Method(s) Used | Reported Purity (where available) | Yield (where available) | Reference |

| Azadirachta indica root/bark | Methanol | Concentration, Water dilution, Ethyl acetate extraction, Charcoal column chromatography | Preparative Thick Layer Chromatography (PTLC) | Not explicitly stated for PTLC step | ~0.00176% (overall) | tandfonline.com |

| Celastrus aculeatus stem/bark | Not specified | Silica gel column clean-up | High-Speed Counter-Current Chromatography (HSCCC) | 95.0% (by HPLC) | 2.5 mg from 250 mg crude extract | academicjournals.org |

| Azadirachta indica root-bark | CHCl₃ | Silica gel column chromatography | Repeated Chromatography | Not explicitly stated | Not explicitly stated | tandfonline.com |

Detailed Research Findings

Research findings highlight that this compound is a modified diterpenoid with the molecular formula C₁₇H₂₂O₃ and a molecular weight of 274.35 g/mol tandfonline.comnih.govsigmaaldrich.com. Its melting point has been reported as 226°C, and it exhibits characteristic UV absorption maxima at 210, 238, 282, and 323 nm tandfonline.com. Structural elucidation of purified this compound has been performed using spectroscopic techniques such as ¹H and ¹³C NMR, with data compared to previously reported values to confirm its identity tandfonline.com.

The isolation of this compound has been achieved from different parts of the neem tree, including the root and stem bark tandfonline.comnatureneem.comneemfoundation.org. While yields can be low, the compound's structure has been confirmed through spectroscopic analysis tandfonline.com. Studies have also explored the presence of this compound in other plant species, such as Celastrus aculeatus, from which it was isolated and purified using techniques like HSCCC academicjournals.org.

The development of efficient extraction and purification methods is crucial for obtaining sufficient quantities of this compound for further research into its properties. The application of advanced chromatographic techniques has proven effective in enhancing the purity of isolated this compound.

Structural Elucidation Research Methodologies for Nimbidiol

Spectroscopic Analysis in Nimbidiol Structure Determination

Spectroscopy is the foundational pillar for the structural elucidation of novel natural products like this compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features. Different spectroscopic methods provide unique and complementary pieces of information, which, when combined, lead to a complete structural assignment.

Ultraviolet (UV) spectroscopy is a valuable initial step in the analysis of aromatic compounds and those containing conjugated systems. The technique measures the absorption of UV light by a molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) provides clues about the nature of the chromophores present.

For this compound, the structure contains a dihydroxy-substituted aromatic ring and a carbonyl group, which constitute its primary chromophores. The analysis of aqueous leaf extracts from Azadirachta indica, the source of this compound, has shown maximum UV absorption peaks around 286 nm. thepharmajournal.com This absorption is characteristic of the electronic transitions within the substituted aromatic system present in compounds like this compound. While data for a pure this compound sample is not detailed, the observed λmax in extracts is consistent with the expected electronic transitions (π → π*) of its phenolic and ketonic functionalities.

Table 1: Typical UV Absorption Maxima for Chromophores in this compound

| Chromophore | Electronic Transition | Typical λmax (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200 - 280 |

| Carbonyl (C=O) | n → π* | ~270 - 300 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, their proximity to one another, and their connectivity through covalent bonds. For a molecule with the complexity of this compound (C₁₇H₂₂O₃), a ¹H NMR spectrum would reveal distinct signals for its aromatic protons, the protons on the saturated rings, and the protons of its three methyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assemble fragments of the structure.

¹³C NMR Spectroscopy provides information on the number and types of carbon atoms in the molecule. A typical ¹³C NMR spectrum of this compound would show 17 distinct signals, corresponding to each carbon atom. The chemical shifts would indicate the nature of each carbon, for instance, distinguishing between sp³-hybridized carbons in the aliphatic rings, sp²-hybridized carbons of the aromatic ring, and the carbon of the carbonyl group, which appears significantly downfield.

While specific spectral data for this compound is not extensively published, the elucidation of related diterpenoids and limonoids from Azadirachta indica heavily relies on these techniques. semanticscholar.orgnih.gov For example, in the structural analysis of the related compound Nimbin (B191973), ¹H and ¹³C NMR data were critical for its identification. ajchem-b.com The analysis involves assigning each proton and carbon signal to a specific atom in the proposed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Atom | Technique | Predicted Chemical Shift (δ) ppm |

|---|---|---|---|

| Aromatic Ring | C-H | ¹H NMR | 6.5 - 8.0 |

| Aromatic Ring | C | ¹³C NMR | 110 - 160 |

| Ketone | C=O | ¹³C NMR | 190 - 220 |

| Hydroxyl-bearing Aromatic C | C-OH | ¹³C NMR | 140 - 160 |

| Aliphatic Rings | C-H | ¹H NMR | 1.0 - 3.0 |

| Aliphatic Rings | C | ¹³C NMR | 10 - 60 |

| Methyl Groups | C-H₃ | ¹H NMR | 0.8 - 1.5 |

| Methyl Groups | C | ¹³C NMR | 15 - 30 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. In Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

X-Ray Crystallography in this compound Structure Confirmation

While spectroscopic methods provide a robust hypothesis for a molecule's structure, X-ray crystallography offers the most definitive and unambiguous proof. nih.govmdpi.com This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, revealing exact bond lengths, bond angles, and stereochemistry.

In the study of complex natural products from Azadirachta indica, X-ray crystallography is often the final step to confirm the structure elucidated by spectroscopic means. For instance, the identity of the related compound Nimbin was conclusively substantiated by employing X-ray crystallography. ajchem-b.com For this compound, this technique would provide irrefutable confirmation of the connectivity of the fused ring system and the relative stereochemistry at its chiral centers, solidifying the structural assignment derived from NMR and MS data.

Advanced Structural Elucidation Techniques for this compound Analogs

The chemical investigation of natural sources like Azadirachta indica often yields a multitude of structurally similar compounds, or analogs. Elucidating the structures of these analogs requires advanced and often hyphenated techniques that can handle complex mixtures and subtle structural differences.

Two-dimensional (2D) NMR experiments are indispensable in this context. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons in the molecule, allowing for the complete and unambiguous assignment of the molecular skeleton. These methods have been crucial in the structural elucidation of numerous complex terpenoids from Azadirachta indica. semanticscholar.orgnih.gov

Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-NMR are vital for the separation, identification, and structural analysis of individual components within a complex plant extract. These methods allow for the rapid identification of known compounds and the targeted isolation of novel analogs for more detailed structural work.

Biosynthetic Pathways and Synthetic Strategies for Nimbidiol

Elucidation of Nimbidiol Biosynthetic Routes in Natural Sources

This compound is a diterpenoid, a class of natural products derived from isoprene (B109036) units. Terpenoids in plants are synthesized primarily through two metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate/deoxyxylulose 5-phosphate (MEP) pathway. nih.govfrontiersin.org While the MVA pathway is typically associated with the synthesis of sesquiterpenes, triterpenes, and sterols in the cytosol and mitochondria, the MEP pathway is involved in the production of hemi-, mono-, sesqui-, and diterpenes. nih.govfrontiersin.org

Azadirachta indica, a well-known source of this compound, is rich in various bioactive terpenoid compounds, particularly triterpenoids known as limonoids. foodandnutritionresearch.netthieme-connect.com Although the specific biosynthetic pathway leading directly to this compound in A. indica is not as extensively documented as that for some other neem triterpenoids like azadirachtin, the general framework of terpenoid biosynthesis in this plant has been reviewed. nih.govfrontiersin.org The initial step in triterpenoid (B12794562) biosynthesis involves the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclase. frontiersin.org This cyclization is a key point of diversification in the synthesis of triterpenoids. frontiersin.org While this compound is classified as a modified diterpenoid lifeasible.comsigmaaldrich.com, its biosynthesis likely follows pathways involving the cyclization and subsequent modifications of diterpene precursors, which are typically derived from the MEP pathway. Research utilizing omics technologies, such as transcriptomics, genomics, metabolomics, and proteomics, is helping to identify candidate genes and regulatory networks involved in the biosynthesis of terpenoids in A. indica, including those potentially leading to compounds like this compound. nih.govfrontiersin.org

Chemical Synthesis Approaches for this compound and its Derivatives

Given the relatively low yield of this compound from natural sources (e.g., 0.00176% from root and stem-bark of Azadirachta indica) tandfonline.com, chemical synthesis provides an alternative route to obtain this compound and its analogs for research and potential development. Several synthetic strategies have been explored.

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis of the target molecule. The first formal synthesis of (+)-nimbidiol has been reported. tandfonline.comcdnsciencepub.comjst.go.jpresearchgate.net One approach involved the synthesis of a ring C aromatic diterpene derivative from (+)-manool, a natural labdane-type diterpene. researchgate.netresearchgate.netsci-hub.st This intermediate was then transformed into 7-deoxo this compound dimethyl ether, representing a key step towards the formal synthesis of (+)-nimbidiol. researchgate.netresearchgate.net Another reported stereoselective synthesis of (±)-nimbidiol is based on a cyclialkylation strategy. thieme-connect.comacs.org

The synthesis of derivatives and analogs of natural products like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially develop compounds with improved properties. While the provided search results primarily focus on the synthesis and derivatives of nimbolide (B1678885), another limonoid from Azadirachta indica nih.govchemrxiv.orgnih.gov, the general principles and techniques used for synthesizing nimbolide analogs are relevant to the potential development of this compound derivatives.

Approaches for synthesizing analogs often involve modifying specific parts of the molecule. For instance, studies on nimbolide analogs have explored modifications to the C- and E-rings and the enone moiety to modulate potency and physicochemical properties. nih.gov Modular synthetic strategies, allowing for the rapid preparation of diverse arrays of synthetic derivatives, are valuable in this context. nih.govchemrxiv.org The synthesis of diterpene catechol derivatives with various skeletons, including podocarpane (B1244330) (which this compound possesses), has been achieved using methods like ortho-oxidation of phenol. nih.gov These synthetic methodologies can potentially be adapted for the creation of this compound analogs with varied structural features. Research has also explored sequential hydroformylation/aldol reactions for the stereochemical control towards the synthesis of labdane (B1241275) diterpenoids, which could be relevant to synthesizing precursors for this compound analogs. tu-dortmund.de

Data on the synthesis of this compound and related diterpenes can be summarized in tables detailing the starting materials, key reactions, and yields, where available from the literature.

Table 1: Examples of Synthetic Approaches Related to this compound

| Approach | Starting Material(s) | Key Reaction(s) | Product/Intermediate Synthesized | Reference |

| Formal synthesis of (+)-Nimbidiol | (+)-Manool | Transformation to ring C aromatic diterpene derivative | 7-deoxo this compound dimethyl ether | researchgate.netresearchgate.net |

| Stereoselective synthesis of (±)-Nimbidiol | Not specified | Cyclialkylation | (±)-Nimbidiol | thieme-connect.comacs.org |

| Synthesis of Diterpene Catechol Derivatives | Phenol, various | ortho-oxidation | Diterpenes with podocarpane skeletons (e.g., this compound, deoxythis compound) | nih.gov |

Table 2: this compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₃ | nih.govlifeasible.com |

| Molecular Weight | 274.35 g/mol | nih.govlifeasible.com |

| PubChem CID | 11334829 | nih.govuni.luscienceopen.com |

| CAS Number | 113332-25-5 | nih.govlifeasible.com |

| Source Plants | Azadirachta indica, Celastrus orbiculatus | nih.govlifeasible.comsigmaaldrich.com |

Preclinical Research on Nimbidiol S Biological Activities: Mechanisms and Cellular Targets

Research on Nimbidiol's Anti-Diabetic Mechanisms

Preclinical studies suggest that this compound's anti-diabetic potential stems from its ability to influence key biological pathways implicated in diabetes mellitus. frontiersin.orgresearchgate.netnih.gov The primary mechanisms investigated include the inhibition of carbohydrate-digesting enzymes and the mitigation of diabetes-associated renal injury. frontiersin.orgnih.gov

A significant area of research has been this compound's activity as an alpha-glucosidase inhibitor. frontiersin.orgnih.govnih.gov Alpha-glucosidase inhibitors work by delaying the breakdown of complex carbohydrates in the small intestine, which in turn slows glucose absorption. nih.govjbums.org this compound has been shown to inhibit a range of these enzymes, including both mammalian intestinal and microbial alpha-glucosidases. nih.govresearchgate.nettandfonline.com

This compound exhibits a broad spectrum of inhibition against intestinal disaccharidases, which are enzymes critical for the final steps of carbohydrate digestion. nih.govtandfonline.comscilit.com Studies have characterized it as a potent inhibitor of several key enzymes, including sucrase-isomaltase, maltase-glucoamylase, lactase, and trehalase. nih.govresearchgate.net

The inhibitory action of this compound on these intestinal carbohydrases is characterized by a mixed competitive inhibition mechanism. nih.govtandfonline.com Research has determined its half-maximal inhibitory concentration (IC50) and inhibition constants (Ki and Ki') for various enzymes and substrates. For instance, when maltotetraose was used as a substrate for maltase-glucoamylase, the IC50 was 1.35 ± 0.12 µM, with Ki and Ki' values of 0.08 ± 0.01 µM and 0.25 ± 0.11 µM, respectively. nih.gov For intestinal sucrase, the Ki and Ki' values were found to be 0.7 ± 0.12 µM and 1.44 ± 0.65 µM, respectively. nih.govscilit.com

This compound's potency has been compared to other known inhibitors, showing it to be a more potent inhibitor of isomaltase, lactase, and trehalase than acarbose, voglibose, salacinol, and kotalanol. nih.govscilit.com

Table 1: Inhibitory Potency (IC50) of this compound on Intestinal Disaccharidases

| Enzyme | Substrate | IC50 (µM) |

| Maltase-Glucoamylase | Maltotetraose | 1.35 ± 0.12 |

| Isomaltase | Isomaltose | 0.85 ± 0.035 |

| Lactase | Lactose | 20 ± 1.33 |

| Trehalase | Trehalose | 30 ± 1.75 |

Data sourced from studies on mammalian intestinal enzymes. nih.govscilit.com

In addition to its effects on mammalian enzymes, this compound has demonstrated inhibitory activity against microbial alpha-glucosidases. nih.govresearchgate.nettandfonline.com This broad-spectrum activity is a notable characteristic of the compound. Kinetic studies on fungal alpha-glucosidases have been performed to quantify this inhibitory effect.

For fungal maltase, the IC50 value was determined to be 14.23 ± 1.40 µM, with Ki and Ki' values of 1.8 ± 0.20 µM and 4.25 ± 0.54 µM, respectively. tandfonline.com For fungal sucrase, the IC50 was 10.85 ± 0.75 µM, with Ki and Ki' values of 1.068 ± 0.080 µM and 2.66 ± 0.78 µM, respectively. tandfonline.com

Table 2: Inhibition Kinetics of this compound on Fungal Alpha-Glucosidases

| Enzyme | IC50 (µM) | Ki (µM) | Ki' (µM) |

| Maltase | 14.23 ± 1.40 | 1.8 ± 0.20 | 4.25 ± 0.54 |

| Sucrase | 10.85 ± 0.75 | 1.068 ± 0.080 | 2.66 ± 0.78 |

Data sourced from studies on fungal enzymes. tandfonline.com

Diabetic nephropathy, a serious complication of diabetes, is pathologically characterized by the excessive accumulation of extracellular matrix (ECM), leading to renal fibrosis and a progressive decline in kidney function. nih.govnih.govnih.gov Preclinical in vivo research using type-1 diabetic mouse models (Akita mice) has investigated this compound's potential to counteract these renal pathologies. nih.govnih.gov

Studies have shown that this compound treatment can mitigate the adverse accumulation of ECM in the kidneys of diabetic mice. frontiersin.orgnih.govnih.gov In diabetic Akita mice, there is an observed increase in key ECM proteins such as collagen IV and fibronectin within the glomerular and tubulointerstitial regions of the kidney. nih.gov Treatment with this compound was found to normalize the expression of these proteins, thereby reducing excessive collagen deposition. nih.govresearchgate.net This suggests that this compound can help alleviate the histopathological changes associated with diabetic renal fibrosis. nih.gov The mechanism for this effect may be linked to the inhibition of the TGF-β/Smad and MAPK signaling pathways, which are known to promote fibrosis. researchgate.netnih.gov

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the turnover and remodeling of the ECM. nih.govnih.govnih.gov In diabetic nephropathy, the balance of MMP activity is often deregulated, contributing to pathological ECM accumulation. nih.govnih.gov

Research in diabetic mouse models has revealed an upregulation of MMP-9 and MMP-13, which is associated with renal fibrosis. nih.govnih.gov Preclinical studies demonstrated that treatment with this compound significantly reduced the elevated expression of both MMP-9 and MMP-13 in the kidneys of diabetic mice. nih.govresearchgate.net This regulatory effect on MMPs indicates a mechanism by which this compound may help mitigate adverse ECM remodeling and protect against fibrotic renal dysfunction in type-1 diabetes. nih.gov

Modulation of Renal Fibrosis and Dysfunction in Diabetic Models (Preclinical in vivo research)

Inhibition of TGF-β/Smad Signaling Pathways

Preclinical studies suggest that this compound may exert its effects by modulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. In a study involving a model of type-1 diabetes, treatment with this compound was found to potentially inhibit this pathway. The research observed that in the diabetic kidney, there was an upregulation of TGF-β1 and phosphorylated Smad2/3 (p-Smad2/3). Treatment with this compound reversed these changes, suggesting a protective role against renal fibrosis and dysfunction through the attenuation of the TGF-β/Smad signaling cascade nih.gov.

Another study on a related limonoid, nimbolide (B1678885), also demonstrated modulation of the Smad pathway in a model of chronic pancreatitis, further supporting the potential of compounds from Azadirachta indica to target this signaling route researchgate.net. The inhibition of this pathway is significant as TGF-β signaling is a key mediator in the pathogenesis of fibrosis in various tissues.

Table 1: Preclinical Research on this compound's Effect on TGF-β/Smad Signaling

| Model System | Key Findings | Implication | Reference |

|---|---|---|---|

| Type-1 Diabetic Mice (Akita) | Upregulation of TGF-β1 and p-Smad2/3 in the diabetic kidney was reversed by this compound treatment. | This compound may protect against diabetic nephropathy by inhibiting the TGF-β/Smad pathway, thus reducing renal fibrosis. | nih.gov |

| Chronic Pancreatitis Model (nimbolide) | Nimbolide treatment downregulated β-catenin/Smad signaling. | Suggests a class effect of neem-derived compounds in modulating Smad signaling in fibrotic conditions. | researchgate.net |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Preclinical evidence indicates that this compound may modulate these pathways. In the same study on diabetic nephropathy, it was observed that the phosphorylation of p38, ERK1/2, and JNK was upregulated in the diabetic kidney. This compound treatment was shown to reverse these changes, suggesting that its protective effects on the kidney could be partly mediated through the inhibition of these MAPK signaling pathways nih.gov.

Research on the related compound nimbolide further supports the role of neem-derived compounds in MAPK modulation. In a study on neuroinflammation, nimbolide was found to reduce the phosphorylation of p38 and JNK MAPKs in lipopolysaccharide (LPS)-activated microglial cells nih.gov. This indicates that the anti-inflammatory effects of these compounds may be linked to their ability to interfere with MAPK signaling.

Table 2: Preclinical Research on this compound's Effect on MAPK Pathways

| Model System | Key Findings | Implication | Reference |

|---|---|---|---|

| Type-1 Diabetic Mice (Akita) | Upregulation of p-P38, p-ERK1/2, and p-JNK in the diabetic kidney was reversed by this compound treatment. | This compound's renoprotective effects may involve the inhibition of multiple MAPK signaling pathways. | nih.gov |

| LPS-activated BV-2 microglia (nimbolide) | Nimbolide reduced the phosphorylation of p38 and JNK MAPKs. | Suggests that the anti-inflammatory properties of related compounds are mediated through the inhibition of key MAPK pathways. | nih.gov |

Research on this compound's Anti-Inflammatory Mechanisms

This compound's anti-inflammatory properties are attributed to its ability to modulate several key signaling pathways and the expression of inflammatory mediators.

Regulation of Pro-Inflammatory Cytokines

Preclinical studies have demonstrated that this compound can regulate the expression of pro-inflammatory cytokines. In a study on diabetic nephropathy, this compound treatment normalized the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17) in the diabetic kidney frontiersin.orgresearchgate.net.

Studies on other compounds from Azadirachta indica provide further insight into the regulation of pro-inflammatory cytokines. For instance, nimbolide has been shown to reduce the levels of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models nih.govnih.gov. A methanolic extract of Azadirachta indica was also found to inhibit the secretion of TNF-α in LPS-stimulated human monocytic cells jscimedcentral.com.

Table 3: Preclinical Research on this compound's Effect on Pro-Inflammatory Cytokines

| Compound | Model System | Key Findings | Implication | Reference |

|---|---|---|---|---|

| This compound | Type-1 Diabetic Mice (Akita) | Normalized the expression of IL-17 in the diabetic kidney. | This compound's anti-inflammatory effect in diabetic nephropathy involves the regulation of IL-17. | frontiersin.orgresearchgate.net |

| Nimbolide | LPS-activated BV-2 microglia | Reduced the production of TNF-α and IL-6. | The anti-inflammatory effects of related compounds are mediated by the suppression of key pro-inflammatory cytokines. | nih.gov |

| Nimbolide | Mouse model of acute liver inflammation | Reduced the production of IL-6, IL-1β, and TNF-α. | Demonstrates a broader anti-inflammatory profile for neem-derived limonoids. | nih.gov |

| A. indica extract | LPS-stimulated THP-1 cells | Inhibited the secretion of TNF-α. | Suggests a general property of neem extracts to suppress macrophage-derived pro-inflammatory cytokines. | jscimedcentral.com |

Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Preclinical research indicates that this compound's anti-inflammatory effects are, in part, mediated through the inhibition of this pathway. A study on diabetic mice demonstrated that this compound protects the kidney from injury by inhibiting NF-κB signaling frontiersin.org. The molecular mechanism involves the amelioration of the upregulation of phosphorylated-NF-κB (p65) and the downregulation of its inhibitor, IκBα, in the diabetic kidney frontiersin.org. By preventing the degradation of IκBα, this compound inhibits the translocation of the active p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.

In silico studies on a related compound, nimbin (B191973), and its analogs have also suggested a potential inhibitory effect on the p50 and p65 subunits of NF-κB rjraap.com. Furthermore, research on nimbolide has shown its ability to inhibit the NF-κB pathway in various cell types, including intestinal epithelial cells and macrophages nih.gov.

Table 4: Preclinical Research on this compound's Effect on the NF-κB Pathway

| Compound | Model System | Key Findings | Implication | Reference |

|---|---|---|---|---|

| This compound | Type-1 Diabetic Mice (Akita) | Inhibited NF-κB signaling by downregulating p-NF-κB (p65) and upregulating IκBα. | This compound's renoprotective and anti-inflammatory effects are mediated through the classical NF-κB inhibition mechanism. | frontiersin.org |

| Nimbolide | LPS-activated BV-2 microglia | Reduced the expression of phospho-p65 NF-κB and phospho-IκBα. | Related compounds exhibit similar inhibitory effects on the NF-κB activation pathway. | nih.gov |

| Nimbin and analogs | In silico molecular docking | Predicted to bind to p50 and p65 subunits of NF-κB. | Suggests a potential direct interaction of neem-derived compounds with NF-κB proteins. | rjraap.com |

Modulation of Toll-like Receptor 4 (TLR4) Pathway

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor that initiates the innate immune response upon recognizing pathogen-associated molecular patterns like LPS, leading to the activation of downstream inflammatory pathways, including NF-κB. While direct preclinical evidence for this compound's effect on the TLR4 pathway is limited, studies on the related compound nimbolide suggest a potential role. In a study on diabetic Wistar rats, nimbolide administration was found to reduce the levels of TLR4 researchgate.net. Another study also indicated that nimbolide suppressed the TLR4/NF-κB pathway nih.gov. This suggests that compounds from Azadirachta indica may exert their anti-inflammatory effects by targeting the upstream TLR4 receptor, thereby preventing the initiation of the inflammatory cascade.

Table 5: Preclinical Research on the Effect of a Related Compound on the TLR4 Pathway

| Compound | Model System | Key Findings | Implication | Reference |

|---|---|---|---|---|

| Nimbolide | Diabetic Wistar Rats | Reduced the levels of TLR4. | Suggests that neem-derived limonoids may modulate the initial stages of the inflammatory response by targeting TLR4. | researchgate.net |

| Nimbolide | Not specified | Suppressed the TLR4/NF-kB pathway. | Reinforces the potential of related compounds to inhibit inflammation by acting on the TLR4 signaling axis. | nih.gov |

Cellular and Molecular Pathways in Anti-Inflammatory Action (e.g., SIRT1-mediated pathways, oxidative stress reduction)

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating cellular stress responses, including oxidative stress and inflammation. Preclinical research has demonstrated that this compound can modulate SIRT1-mediated pathways. In a study on diabetic mice, a significant downregulation of SIRT1 expression was observed in the diabetic kidney. Treatment with this compound was found to significantly increase the levels of SIRT1 expression, comparable to that of the wild-type control frontiersin.orgresearchgate.net. This upregulation of SIRT1 by this compound is associated with the alleviation of oxidative stress frontiersin.org.

The protective effects of modulating SIRT1 are further supported by studies on nimbolide. In a model of acute liver injury, nimbolide was shown to protect against oxidative stress and endoplasmic reticulum stress through the activation of SIRT1 nih.govnih.govsemanticscholar.org. This suggests that a key anti-inflammatory and protective mechanism of this compound and related compounds involves the enhancement of the SIRT1 pathway, leading to a reduction in oxidative stress.

Table 6: Preclinical Research on this compound's Effect on SIRT1-mediated pathways and Oxidative Stress Reduction

| Compound | Model System | Key Findings | Implication | Reference |

|---|---|---|---|---|

| This compound | Type-1 Diabetic Mice (Akita) | Significantly increased the expression of SIRT1 in the diabetic kidney and alleviated oxidative stress. | This compound's therapeutic potential in diabetic complications is linked to its ability to activate the SIRT1 pathway and reduce oxidative damage. | frontiersin.orgresearchgate.net |

| Nimbolide | Acetaminophen-induced acute liver injury model | Alleviated liver injury by inhibiting oxidative stress and ER stress via SIRT1 activation. | Confirms the crucial role of SIRT1 activation in the protective effects of related neem-derived compounds against oxidative stress-induced tissue damage. | nih.govnih.govsemanticscholar.org |

Research on Nimbolide's Anti-Cancer Mechanisms (Preclinical in vitro and Molecular Focus)

Nimbolide, a limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention for its potential as an anticancer agent. mdpi.com Preclinical research, primarily through in vitro and molecular studies, has begun to elucidate the multifaceted mechanisms by which nimbolide exerts its anti-cancer effects. These investigations have demonstrated its ability to inhibit cancer cell growth, induce programmed cell death, and modulate critical signaling pathways involved in tumorigenesis.

Nimbolide has demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines in preclinical in vitro studies. This broad-spectrum activity highlights its potential as a versatile anticancer compound.

Treatment with nimbolide has been shown to result in a dose- and time-dependent inhibition of growth in various cancer cell types. For instance, studies have reported its efficacy against breast cancer cells, colon cancer cells, and leukemic cell lines. Flow cytometric analysis of U937 leukemic cells revealed that nimbolide treatment disrupts the cell cycle by decreasing the number of cells in the G0/G1 phase.

The cytotoxic effects of nimbolide appear to be selective, with a more pronounced impact on cancer cells compared to normal cell lines. This selective cytotoxicity is a crucial aspect of its potential as a therapeutic agent.

Table 1: In Vitro Antiproliferative Activity of Nimbolide on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| U937, HL-60, THP1 | Leukemia | Moderate to very strong growth inhibition. |

| B16 | Melanoma | Moderate to very strong growth inhibition. |

| MCF-7, MDA-MB-231 | Breast Cancer | Dose and time-dependent growth inhibition. |

| HT-29 | Colon Cancer | Strong inhibitory effect on growth. |

| BeWo | Choriocarcinoma | Dose and time-dependent growth inhibition. |

A primary mechanism through which nimbolide exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that nimbolide can trigger apoptosis through both the intrinsic and extrinsic pathways, leading to the systematic dismantling of cancer cells.

The induction of apoptosis by nimbolide is characterized by several key cellular events. These include the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases, which are the executive enzymes of apoptosis. The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of nimbolide-induced apoptosis.

Studies on breast cancer cells (MCF-7 and MDA-MB-231) have demonstrated that nimbolide treatment leads to an increased expression of pro-apoptotic proteins such as Bax, Bad, Fas-L, TRAIL, and FADDR, while concurrently reducing the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, and XIAP-1. foodandnutritionresearch.net Furthermore, nimbolide has been observed to induce the cleavage of pro-caspase-8 and pro-caspase-3, pivotal events in the extrinsic and intrinsic apoptotic pathways, respectively. foodandnutritionresearch.net

Nimbolide's anticancer activity is underpinned by its ability to modulate multiple molecular targets and signaling pathways that are often dysregulated in cancer. foodandnutritionresearch.net This multi-targeted approach contributes to its broad efficacy against various cancer types.

One of the key signaling pathways affected by nimbolide is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Nimbolide has been shown to interact with and potentially inhibit key molecules in this pathway. Another critical target is the NF-κB signaling pathway, which plays a significant role in inflammation, cell survival, and proliferation. Nimbolide has been found to suppress the activation of NF-κB.

Furthermore, nimbolide has been reported to downregulate the expression of various signaling molecules involved in cancer progression, including RAS, RAF, p-Erk, and Cyclin D1. By targeting these critical nodes in cancer cell signaling, nimbolide effectively disrupts the cellular machinery that drives tumor growth and survival.

Research on Nimbolide's Antimicrobial Mechanisms

In addition to its anticancer properties, nimbolide has demonstrated a broad spectrum of antimicrobial activity in preclinical studies. foodandnutritionresearch.net This includes effects against various bacteria and the inhibition of biofilm formation.

Preclinical in vitro studies have provided insights into the antibacterial mechanisms of nimbolide against a range of pathogenic bacteria. researchgate.net A significant aspect of its antibacterial action is the ability to damage the bacterial cell membrane. foodandnutritionresearch.netnih.gov Scanning electron microscopy has revealed that nimbolide can cause considerable membrane damage and even lysis of bacterial cells, such as in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another important mechanism is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Nimbolide has been shown to disrupt the structure of biofilms and reduce their formation in bacteria like Pseudomonas aeruginosa. nih.gov

The bactericidal activity of nimbolide against Helicobacter pylori has been found to be both time- and dose-dependent. nih.gov Interestingly, its efficacy against H. pylori is enhanced at a lower pH, suggesting a synergistic effect with acidic environments like the stomach. nih.gov Furthermore, nimbolide's ability to induce oxidative stress and inhibit microbial DNA and RNA synthesis has been proposed as a potential mechanism of its antimicrobial action.

Table 2: Antibacterial Spectrum of Nimbolide

| Bacterial Species | Gram Stain | Notable Findings |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Effective against methicillin-resistant strains (MRSA); causes membrane damage and lysis. nih.gov |

| Helicobacter pylori | Gram-negative | Bactericidal activity is time- and dose-dependent; synergistic with low pH. nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Inhibits biofilm formation. nih.gov |

| Streptococcus mutans | Gram-positive | Susceptible to nimbolide. researchgate.net |

| Enterococcus faecalis | Gram-positive | Susceptible to nimbolide. researchgate.net |

| Salmonella typhimurium | Gram-negative | Shows susceptibility to nimbolide. |

| Bacillus subtilis | Gram-positive | Shows susceptibility to nimbolide. |

Antifungal Mechanisms of Action

The specific antifungal mechanisms of action for this compound are not well-defined in the existing scientific literature. While neem extracts and other constituent compounds have demonstrated antifungal properties, research specifically pinpointing the mechanisms of this compound is scarce.

There is no direct evidence in the available scientific literature to suggest that this compound's primary antifungal mechanism is the disruption of the fungal cell wall. While general neem extracts have been associated with the disruption of fungal cell wall integrity, the specific contribution of this compound to this effect has not been isolated or confirmed. nih.gov

Scientific studies have not specifically demonstrated that this compound interferes with the ergosterol biosynthesis pathway in fungi. Other compounds from neem, such as azadirachtin and nimbin, have been suggested to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov However, similar research focused on this compound is not currently available.

Modulation of Fungal Resistance Mechanisms

Preclinical research into the direct modulation of specific fungal resistance mechanisms by this compound, such as the inhibition of efflux pumps or the disruption of mature biofilms, is an area that remains to be fully elucidated. However, studies have identified a significant mechanism of action through which this compound exerts its antifungal effects: the inhibition of key fungal enzymes.

This compound has been shown to be an effective inhibitor of fungal α-glucosidases. nih.govresearchgate.nettandfonline.comscilit.com These enzymes are crucial for the metabolism of carbohydrates in fungi, playing a vital role in their growth and survival. By inhibiting α-glucosidases, this compound disrupts the normal metabolic processes of fungi, which can hinder their proliferation. researchgate.net This inhibitory action on essential fungal enzymes represents a primary mechanism of its antifungal activity. The reversible and competitive inhibition of these glucosidases suggests a direct interaction with the enzyme's active site, preventing the breakdown of complex carbohydrates into usable glucose. researchgate.net

While current research primarily points to enzyme inhibition, this mode of action is critical. Fungi rely on α-glucosidases for nutrient acquisition, and the disruption of this pathway can lead to a fungistatic or fungicidal effect. This activity provides a strong basis for this compound's potential as an antifungal agent, although further research is needed to explore other potential interactions with fungal resistance pathways.

Other Emerging Biological Activities and Mechanistic Investigations

Beyond its potential antifungal applications, this compound, a diterpenoid found in the root and stem bark of Azadirachta indica (neem), has demonstrated a range of other significant biological activities in preclinical studies. nih.govscielo.br These emerging areas of research highlight its potential as a multifaceted therapeutic agent.

Antidiabetic Activity

A primary area of investigation for this compound is its potent antidiabetic activity, which is attributed to its function as a powerful α-glucosidase and intestinal disaccharidase inhibitor. nih.govresearchgate.netijpsjournal.com this compound has been shown to inhibit a spectrum of mammalian intestinal enzymes responsible for carbohydrate digestion, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase. nih.govresearchgate.nettandfonline.comscilit.com The mechanism of this activity is through mixed competitive inhibition, which effectively slows down the breakdown of complex carbohydrates and delays glucose absorption from the gut. researchgate.net This action helps in managing postprandial hyperglycemia. researchgate.net

Studies have demonstrated that this compound is a more potent inhibitor for several of these enzymes compared to established antidiabetic drugs like acarbose and voglibose. nih.govresearchgate.net This broad-spectrum inhibition of intestinal glucosidases makes this compound a promising candidate for the development of new antidiabetic therapies. nih.govtandfonline.com Further mechanistic insights suggest that this compound may also enhance insulin sensitivity and stimulate the uptake of glucose into cells. cari.gov.in

| Enzyme | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Kᵢ' (µM) |

|---|---|---|---|---|

| Maltase-Glucoamylase | Maltotetraose | 1.35 ± 0.12 | 0.08 ± 0.01 | 0.25 ± 0.11 |

| Isomaltase | - | 0.85 ± 0.035 | - | - |

| Sucrase | - | - | 0.7 ± 0.12 | 1.44 ± 0.65 |

| Lactase | - | 20 ± 1.33 | - | - |

| Trehalase | - | 30 ± 1.75 | - | - |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. scielo.br Research in diabetic mouse models has revealed that this compound can modulate the expression of key cytokines involved in the inflammatory response. frontiersin.org Specifically, it has been shown to normalize the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the kidney tissue of diabetic mice. frontiersin.org This ability to balance the expression of pro- and anti-inflammatory mediators suggests a role for this compound in mitigating inflammation-related tissue damage, particularly in the context of diabetic complications like nephropathy. frontiersin.org

| Cytokine | Function | Effect of this compound Treatment |

|---|---|---|

| Interleukin-17 (IL-17) | Pro-inflammatory | Normalized expression |

| Interleukin-10 (IL-10) | Anti-inflammatory | Normalized expression |

Cytotoxic and Antimycobacterial Activities

Emerging research has also begun to explore the cytotoxic and antimycobacterial potential of this compound. scielo.br As a terpenoid isolated from neem roots, it has been subjected to biological evaluations for these activities, indicating that the scope of this compound's therapeutic applications could extend to oncology and infectious diseases caused by mycobacteria. scielo.br These areas of investigation are still in early stages but point towards new avenues for future research into the mechanisms and cellular targets of this compound.

Advanced Research Methodologies in Nimbidiol Studies

In Vitro Cellular and Molecular Assays for Nimbidiol Efficacy and Mechanism Elucidation

In vitro studies using various cell culture models and molecular techniques are fundamental to understanding the direct effects of this compound on biological processes and identifying its cellular targets.

Cell Culture Models (e.g., 2D and 3D cultures, organoids)

Cell culture models, including traditional two-dimensional (2D) monolayers and more physiologically relevant three-dimensional (3D) cultures and organoids, are valuable tools in this compound research. While 2D cultures offer simplicity and ease of manipulation, 3D models and organoids better mimic the in vivo cellular environment, including cell-cell and cell-matrix interactions, and can exhibit more accurate responses to therapeutic agents. mdpi.comfrontiersin.orgibidi.comfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.govfacellitate.com

Research involving this compound has utilized cellular systems to investigate its effects. For instance, studies on diabetic mice treated with this compound, which showed improved renal function, are complemented by research employing kidney organoids to model renal injury and investigate potential therapeutic interventions. researchgate.netmdpi.com Although the direct application of this compound specifically in 2D or 3D cell cultures or organoids to comprehensively assess its efficacy and mechanisms is not extensively detailed in the immediately available literature, the use of such models is a standard practice in modern drug discovery and mechanistic studies for compounds like this compound. The anti-inflammatory activity of neem toddy extract, containing this compound, has been tested in N9 murine microglial cells, indicating the use of cellular assays to evaluate the biological effects of this compound-containing extracts. illumina.commdpi.com

Gene Expression and Proteomic Profiling in Response to this compound

Investigating changes in gene and protein expression profiles provides insights into the molecular pathways modulated by this compound. Techniques such as transcriptomics (gene expression analysis) and proteomics (protein profiling) allow for a broad assessment of cellular responses. diytranscriptomics.comnih.govmdpi.comusc.eduislandscholar.caplos.orgbiorxiv.orgpnnl.govdovepress.commdpi.com

While comprehensive transcriptomic or proteomic profiling studies specifically detailing cellular responses to this compound treatment were not prominently featured in the initial search results, one study noted that this compound treatment in diabetic mice normalized the expression of collagen IV, a key component of the extracellular matrix. researchgate.netplos.org This finding suggests that this compound influences gene or protein expression related to extracellular matrix remodeling. Broader proteomic analyses have been conducted in the context of conditions like albuminuria and chronic obstructive pulmonary disease (COPD), demonstrating the application of these techniques in understanding disease mechanisms and potential therapeutic effects. pnnl.govplos.org Future research utilizing comprehensive gene expression and proteomic profiling following this compound treatment in relevant cell or tissue models would provide a deeper understanding of its molecular targets and downstream effects.

Enzyme Activity Assays (e.g., α-glucosidase, MMPs)

Enzyme activity assays are crucial for quantifying the inhibitory or activating effects of this compound on specific enzymes. This compound has been characterized as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. dovepress.comscbt.com Studies have determined the half-maximal inhibitory concentration (IC50) and kinetic parameters (Ki and Ki') of this compound against various alpha-glucosidases from mammalian intestinal sources and fungi. dovepress.comscbt.com

Table 1: this compound's Inhibitory Activity Against Alpha-Glucosidases

| Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Ki' (µM) |

| Mammalian Intestinal | Maltotetraose | 1.35 ± 0.12 | 0.08 ± 0.01 | 0.25 ± 0.11 |

| Mammalian Intestinal | Isomaltase | 0.85 ± 0.035 | Not reported | Not reported |

| Mammalian Intestinal | Lactase | 20 ± 1.33 | Not reported | Not reported |

| Mammalian Intestinal | Trehalase | 30 ± 1.75 | Not reported | Not reported |

| Fungal α-glucosidase | Maltase | 14.23 ± 1.40 | 1.8 ± 0.20 | 4.25 ± 0.54 |

| Fungal α-glucosidase | Sucrase | 10.85 ± 0.75 | 1.068 ± 0.080 | 2.66 ± 0.78 |

Data compiled from research on this compound's enzyme inhibition properties. dovepress.comscbt.com

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and play roles in various physiological and pathological processes. mdpi.complos.orgscbt.com While the importance of MMPs as therapeutic targets is recognized, and various MMP inhibitors have been studied, direct evidence of this compound's inhibitory activity against specific MMPs through enzyme activity assays was not found in the provided search results. mdpi.complos.orgscbt.com Research on MMP inhibitors often involves targeted assays to determine their potency and selectivity against different MMP subtypes. scbt.com

In Silico Computational Approaches in this compound Research

Computational methods, particularly molecular docking and molecular dynamics simulations, are increasingly utilized in this compound research to predict potential protein targets, understand binding interactions, and assess the stability of ligand-protein complexes. nih.govplos.orgpnnl.govmdpi.com

Molecular Docking for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) to a protein target and estimate the binding affinity. This helps in identifying potential therapeutic targets and understanding the nature of ligand-protein interactions. facellitate.com

This compound has been included in molecular docking studies, notably in the context of identifying potential inhibitors against SARS-CoV-2 proteins. plos.orgpnnl.gov These studies have explored the binding of this compound to targets such as the SARS-CoV-2 main protease (Mpro). plos.org Docking simulations can provide predicted binding scores (e.g., in kcal/mol) and highlight key amino acid residues in the protein's active site that interact with this compound through hydrogen bonds, hydrophobic interactions, and other forces. plos.org For example, this compound has shown hydrogen bond interactions with residues like His41, Leu141, Gly143, and Cys145 in molecular docking studies targeting SARS-CoV-2 Mpro.

Molecular Dynamics Simulations for this compound-Target Complex Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. mdpi.com Applied to ligand-protein complexes, MD simulations provide insights into the stability of the complex, conformational changes, and the dynamics of interactions observed in molecular docking. nih.govplos.orgpnnl.govmdpi.com

Studies involving this compound or other phytochemicals from Azadirachta indica have utilized MD simulations to assess the stability of complexes formed with target proteins. nih.govplos.orgpnnl.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are commonly analyzed in MD simulations to evaluate the stability and compactness of the protein-ligand complex over the simulation period. plos.org The formation and persistence of hydrogen bonds between this compound and residues in the binding site are also monitored to understand the key interactions contributing to complex stability. plos.org These simulations provide a dynamic perspective on the interactions predicted by molecular docking, offering a more realistic representation of the complex's behavior in a simulated physiological environment. plos.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its physicochemical properties. By quantifying these properties using molecular descriptors, predictive models can be developed to estimate the activity of new or untested compounds spu.edu.synih.gov.

In the context of this compound, QSAR studies on its analogs would aim to identify the specific structural moieties and physicochemical properties that are crucial for its observed biological activities, such as α-glucosidase inhibition researchgate.netnih.gov. This compound is known to inhibit a broad spectrum of intestinal glucosidases, including maltase-glucoamylase, sucrase-isomaltase, lactase, trehalase, and fungal α-glucosidases researchgate.netnih.gov. Understanding the structural basis for this broad inhibition spectrum and potency compared to other inhibitors like acarbose, voglibose, salacinol, kotalanol, and mangiferin (B1668620) is critical for the rational design of more potent and selective this compound derivatives researchgate.netnih.gov.

QSAR models can incorporate various types of molecular descriptors, including:

Electronic descriptors: Relating to the electronic properties of the molecule, such as charge distribution and polarizability.

Steric descriptors: Describing the three-dimensional shape and size of the molecule and its substituents spu.edu.sy.

Hydrophobic descriptors: Quantifying the lipophilicity or water solubility of the molecule or its parts spu.edu.sy.

Topological descriptors: Representing the connectivity and branching of atoms in the molecule.

By synthesizing or computationally generating this compound analogs with systematic variations in their structure and measuring their biological activity, researchers can build QSAR models. These models can then be used to predict the activity of hypothetical analogs before their synthesis, thereby guiding the design of novel compounds with potentially improved efficacy or altered activity profiles spu.edu.synih.gov. For instance, QSAR studies have been successfully applied to other classes of enzyme inhibitors, such as xanthones and dietary flavonoids as α-glucosidase inhibitors, to understand the structural requirements for their inhibitory activity researchgate.netmdpi.com.

While specific published QSAR studies solely focused on a comprehensive series of this compound analogs were not prominently found in the immediate search results, the application of QSAR methodologies to natural product derivatives and enzyme inhibitors is a well-established practice in medicinal chemistry nih.govmdpi.comresearchgate.netjmchemsci.comijper.org. Such studies on this compound could involve:

Defining a set of this compound analogs with varying substituents or structural modifications.

Calculating a diverse range of molecular descriptors for each analog.

Determining the biological activity (e.g., IC₅₀ values for α-glucosidase inhibition) of these analogs through in vitro assays.

Developing statistical models (e.g., multiple linear regression, partial least squares) correlating the descriptors with the observed activity mdpi.comjmchemsci.com.

Validating the predictive power of the models using a test set of compounds mdpi.comjmchemsci.com.

The insights gained from QSAR studies could elucidate which parts of the this compound structure are essential for binding to the active site of glucosidases and how modifications affect this interaction. This knowledge is invaluable for the rational design and optimization of this compound-based therapeutic agents.

Metabolomics and Pathway Analysis in this compound Research

Metabolomics is a high-throughput technology that involves the comprehensive study of all small-molecule metabolites (the metabolome) within a biological system at a specific point in time nih.govencyclopedia.pub. It provides a snapshot of the metabolic state of an organism, tissue, or cell, which is influenced by genetic factors, environmental exposures, and interventions, such as treatment with a compound like this compound clsa-elcv.cametabolon.com. Metabolomics studies typically involve sample preparation, metabolite extraction, separation and detection using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, and sophisticated data processing and analysis encyclopedia.pubuc.pt.

Pathway analysis in metabolomics aims to interpret the biological significance of the observed changes in metabolite levels. By mapping the identified metabolites onto known biochemical pathways, researchers can determine which pathways are significantly perturbed in response to an intervention cancer.govwikipedia.orgplos.org. This helps to understand the mechanisms by which a compound exerts its effects nih.govcancer.govwikipedia.org.

In this compound research, metabolomics and pathway analysis can provide crucial insights into its biological activities beyond its known α-glucosidase inhibitory effects. Studies involving this compound or extracts from Azadirachta indica have utilized metabolomic approaches to explore their effects on various biological processes thieme-connect.comfrontiersin.orgthieme-connect.com.

For example, research has shown that this compound can ameliorate renal injury in diabetic mice by mitigating oxidative stress and inhibiting the NF-κB signaling pathway frontiersin.org. This finding suggests that this compound influences metabolic pathways related to redox balance and inflammation. Metabolomics analysis in such a study would involve comparing the metabolite profiles of untreated diabetic mice, diabetic mice treated with this compound, and control mice. Changes in the levels of metabolites involved in oxidative stress response (e.g., glutathione (B108866) pathway metabolites) or inflammatory pathways could be identified. Subsequent pathway analysis would then link these metabolite changes to specific biochemical pathways, confirming the involvement of pathways like NF-κB frontiersin.org.

Another study indicated that this compound treatment normalized the expression of proteins involved in extracellular matrix (ECM) accumulation in diabetic kidneys, potentially by blocking TGF-β/Smad and MAPK signaling pathways researchgate.net. Metabolomics could complement these findings by revealing changes in metabolites that are upstream or downstream of these signaling pathways, or metabolites that are components of the ECM itself or involved in its synthesis and degradation. Pathway analysis would help to integrate these metabolic changes with the observed protein expression data, providing a more complete picture of how this compound affects renal fibrosis at a molecular level researchgate.net.

Metabolomics can also be used to study the metabolic fate of this compound itself within a biological system, identifying its metabolites and understanding how it is processed and eliminated. This can inform studies on its bioavailability and potential interactions with other metabolic processes.

The process of metabolomics analysis in this compound research would typically involve:

Collecting biological samples (e.g., tissue, biofluids) from subjects treated with this compound and control groups.

Extracting metabolites from the samples encyclopedia.pub.

Analyzing the metabolite extracts using advanced analytical platforms like LC-MS or GC-MS encyclopedia.pubuc.pt.

Processing the raw data to identify and quantify metabolites encyclopedia.pub.

Performing statistical analysis to identify significantly altered metabolites between groups nih.gov.

Applying pathway analysis tools to map the differential metabolites onto metabolic pathways and identify enriched or impacted pathways cancer.govwikipedia.orgplos.org.

Nimbidiol in Agrochemical and Veterinary Research Applications

Nimbidiol as a Research Candidate for Biopesticides/Bio-fungicides

Research into natural compounds for pest management has gained traction due to concerns surrounding synthetic pesticides. Neem and its components, including this compound, are explored as potential biopesticides and bio-fungicides. biochemjournal.comresearchgate.netresearchgate.netmdpi.com Neem-based products are recognized for their efficacy against a range of agricultural pests and diseases. biochemjournal.comresearchgate.net

Mechanisms of Pest Control (e.g., anti-feeding, growth disruption, repellency)

Neem compounds exert their effects on insects through various mechanisms, primarily targeting their hormonal systems. These mechanisms include anti-feeding, growth disruption, and repellency. neemfoundation.orgnih.govwinrock.org Azadirachtin, another prominent neem limonoid, is a potent growth regulator and feeding deterrent that interferes with insect molting and reproduction by blocking the hormones necessary for these processes. neemfoundation.orgnih.gov While specific detailed mechanisms for this compound are still under investigation, its presence in neem extracts known for these activities suggests a potential contribution. Research has characterized this compound as an inhibitor of intestinal disaccharidases and glucoamylase, which could represent a mechanism impacting insect growth and development by interfering with nutrient processing. researchgate.netnih.gov

Impact on Specific Agricultural Pests

Neem extracts containing various limonoids, including this compound, have demonstrated efficacy against a variety of agricultural pests. These include lepidopteran larvae, aphids, weevils, flour beetles, bean-seed beetles, and potato moths. neemfoundation.orgnih.govjournalijar.commdpi.com Studies on Oxya chinensis (a species of grasshopper) have also shown insecticidal activity from neem leaf extracts, where this compound is a component. mdpi.comscielo.br The impact on pests can manifest as reduced feeding, disrupted development, and increased mortality. neemfoundation.orgnih.govnih.govjournalijar.commdpi.com

Data on the impact of neem extracts on specific pests:

| Pest Species | Neem Product/Extract Type | Observed Impact | Source |

| Lepidopteran larvae | Neem limonoids (including photo-oxidation products of nimbin (B191973) and salannin) | Anti-feedant activity, toxicity | nih.gov |

| Aphids | Neem oil/extracts | Strong aphicide effects, moderate repellent effect, inhibited feeding | journalijar.com |

| Weevils, flour beetles, bean-seed beetles, potato moths | Neem leaves, oil, or extracts | Repellent activity | neemfoundation.org |

| Oxya chinensis | Neem leaf extracts | Insecticidal activity, mortality | mdpi.comscielo.br |

Note: This table summarizes findings related to neem extracts which contain this compound, indicating potential areas of impact for the compound.

This compound in Veterinary Antiparasitic Research

Beyond agricultural applications, this compound is also being explored within the realm of veterinary research, particularly for its potential antiparasitic properties. thieme-connect.comgoogle.comresearchgate.net The search for natural and effective treatments for parasitic infections in animals is an ongoing area of study. researchgate.net

Research on Insecticidal Activity

Research indicates that neem-based products possess insecticidal properties relevant to veterinary applications, particularly against ectoparasites affecting animals. researchgate.net Studies have evaluated the efficacy of neem extracts against parasites such as ticks, fleas, lice, flies, and maggots. researchgate.net While specific studies focusing solely on the insecticidal activity of isolated this compound against veterinary parasites are less prevalent in the provided results, this compound is listed as a component of neem with potential antiparasitic activity. google.com The broader research on neem's insecticidal effects in veterinary contexts suggests that this compound may contribute to these properties. researchgate.net

Potential for Veterinary Health Applications

The potential of this compound in veterinary health applications primarily stems from its presence in neem extracts known for antiparasitic effects. google.comresearchgate.net Botanical control of parasites is a recognized area within veterinary medicine research. researchgate.net The use of plant-based products is being investigated as an alternative or complementary approach to conventional antiparasitic drugs, potentially offering benefits such as reduced resistance development and lower environmental impact. researchgate.net While the direct applications of isolated this compound in treating specific veterinary conditions require further dedicated research, its identification as a compound with potential antiparasitic activity within the context of neem research highlights its relevance for future exploration in this field. google.com

Future Directions and Research Gaps for Nimbidiol

Elucidation of Undiscovered Molecular Targets and Pathways

The current body of research on nimbidiol has predominantly focused on its role as an inhibitor of carbohydrate-digesting enzymes. researchgate.netnih.govscilit.com While this is a crucial mechanism for its anti-hyperglycemic effect, it likely represents only a fraction of its biological activity. A recent study has shown that this compound can protect against diabetic renal injury by mitigating redox imbalance, partly through the inhibition of the NF-κB signaling pathway. frontiersin.org This finding opens a new avenue of investigation into its anti-inflammatory and antioxidant capabilities. However, a comprehensive map of its molecular targets is still missing.

Future research should prioritize the identification of other direct and indirect molecular targets of this compound. The molecular mechanisms of related compounds from Neem, such as the limonoid nimbolide (B1678885), have been studied more extensively and could offer clues. Nimbolide has been shown to modulate multiple key signaling pathways involved in chronic diseases, including MAPKs, PI3K/AKT, and Wnt/β-catenin. nih.gov Investigating whether this compound interacts with these or other fundamental cellular pathways is a critical next step. Techniques such as affinity chromatography, proteomic profiling, and computational docking studies could be employed to uncover novel binding partners and signaling cascades affected by this compound.

Table 1: Known vs. Potential Molecular Targets and Pathways for this compound

| Category | Known for this compound | Potential Areas of Investigation (Inferred from related compounds/activities) |

|---|---|---|

| Direct Enzyme Targets | Intestinal α-glucosidases (Sucrase-isomaltase, Maltase-glucoamylase, etc.) researchgate.netnih.gov | Protein Tyrosine Phosphatase 1B (PTP1B), Superoxide Dismutase 2 (SOD2) mdpi.comnih.govmdpi.com |